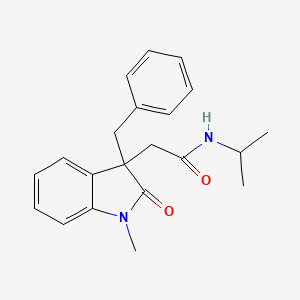![molecular formula C18H26N2O2 B5408253 1-{[1-(methoxymethyl)cyclobutyl]carbonyl}-N-phenyl-3-piperidinamine](/img/structure/B5408253.png)
1-{[1-(methoxymethyl)cyclobutyl]carbonyl}-N-phenyl-3-piperidinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{[1-(methoxymethyl)cyclobutyl]carbonyl}-N-phenyl-3-piperidinamine, also known as LY2940094, is a small molecule drug that has been developed as a potential treatment for various diseases such as cancer, Alzheimer's disease, and schizophrenia.
作用機序
1-{[1-(methoxymethyl)cyclobutyl]carbonyl}-N-phenyl-3-piperidinamine acts as a selective inhibitor of the PI3K/Akt/mTOR signaling pathway, which is involved in various cellular processes such as cell growth, proliferation, and survival. By inhibiting this pathway, this compound can induce apoptosis (programmed cell death) in cancer cells and reduce the accumulation of beta-amyloid plaques in Alzheimer's disease. In addition, this compound can modulate dopamine neurotransmission in the brain, which may contribute to its therapeutic effects in schizophrenia.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in preclinical studies. In cancer research, this compound can induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit angiogenesis (the formation of new blood vessels that supply nutrients to tumors). In Alzheimer's disease research, this compound can reduce the levels of beta-amyloid plaques and improve cognitive function in animal models. In schizophrenia research, this compound can modulate dopamine neurotransmission and improve cognitive function and reduce symptoms in animal models.
実験室実験の利点と制限
1-{[1-(methoxymethyl)cyclobutyl]carbonyl}-N-phenyl-3-piperidinamine has several advantages for lab experiments, including its high selectivity and potency for the PI3K/Akt/mTOR signaling pathway, as well as its ability to induce apoptosis in cancer cells and reduce beta-amyloid plaques in Alzheimer's disease. However, this compound also has some limitations, such as its poor solubility in water and its potential toxicity in high doses.
将来の方向性
There are several future directions for the research and development of 1-{[1-(methoxymethyl)cyclobutyl]carbonyl}-N-phenyl-3-piperidinamine. In cancer research, further studies are needed to determine the optimal dosing and administration schedule of this compound, as well as its potential synergy with other anticancer agents. In Alzheimer's disease research, clinical trials are needed to evaluate the safety and efficacy of this compound in humans, as well as its potential to modify the course of the disease. In schizophrenia research, further studies are needed to elucidate the mechanisms of action of this compound and to evaluate its potential as a novel treatment for the disease. Overall, this compound represents a promising drug candidate for the treatment of various diseases, and further research is needed to fully explore its therapeutic potential.
合成法
The synthesis of 1-{[1-(methoxymethyl)cyclobutyl]carbonyl}-N-phenyl-3-piperidinamine involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The starting material is cyclobutylmethylamine, which is reacted with paraformaldehyde and formic acid to form the methoxymethylcyclobutylamine intermediate. This intermediate is then treated with phosgene and triethylamine to form the corresponding isocyanate, which is subsequently reacted with N-phenylpiperidine to yield this compound.
科学的研究の応用
1-{[1-(methoxymethyl)cyclobutyl]carbonyl}-N-phenyl-3-piperidinamine has been extensively studied for its potential therapeutic effects in various diseases. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by targeting the PI3K/Akt/mTOR signaling pathway. In Alzheimer's disease research, this compound has been found to reduce the accumulation of beta-amyloid plaques, which are associated with the pathology of the disease. In schizophrenia research, this compound has been shown to improve cognitive function and reduce symptoms in animal models.
特性
IUPAC Name |
(3-anilinopiperidin-1-yl)-[1-(methoxymethyl)cyclobutyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c1-22-14-18(10-6-11-18)17(21)20-12-5-9-16(13-20)19-15-7-3-2-4-8-15/h2-4,7-8,16,19H,5-6,9-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSXFTBMLAHNICC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(CCC1)C(=O)N2CCCC(C2)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[2-(3-ethoxyphenyl)vinyl]-8-methoxyquinoline](/img/structure/B5408170.png)
![1-[(3-isobutyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-(4-phenyl-1H-pyrazol-5-yl)piperidine](/img/structure/B5408174.png)
![3-[3-(4-chlorophenyl)acryloyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B5408179.png)
![3-cyclopropyl-6-[4-(4-fluorophenyl)tetrahydro-2H-pyran-4-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5408180.png)
![4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]-N-(4-ethoxyphenyl)-1-piperazinecarboxamide](/img/structure/B5408187.png)
![2-cyclopentyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B5408191.png)
![1-acetyl-N-{4-[(allylamino)sulfonyl]phenyl}-4-piperidinecarboxamide](/img/structure/B5408194.png)

![3,3,3-trifluoro-N-[4-(trifluoromethoxy)phenyl]-2-(trifluoromethyl)propanamide](/img/structure/B5408204.png)
![(4aS*,8aR*)-1-[2-(1H-imidazol-4-yl)ethyl]-6-[(1-methyl-1H-imidazol-2-yl)methyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5408209.png)
![N-[2-[(4-bromobenzoyl)amino]-3-(2-furyl)acryloyl]-beta-alanine](/img/structure/B5408220.png)
![7-(2-chlorophenyl)-2-ethylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5408222.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-[3-bromo-4-(dimethylamino)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5408228.png)
![N~1~,N~1~-diethyl-N~4~-[4-(4-morpholinylsulfonyl)phenyl]-1,4-piperidinedicarboxamide](/img/structure/B5408258.png)
